C28H36ClNO3

Description

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry Research

In the landscape of modern drug discovery and chemical biology, the development of novel small molecules with the potential to modulate biological processes is of paramount importance. rsc.orgresearchgate.net Chemical biologists and medicinal chemists focus on designing and synthesizing compounds that can interact with specific biological targets, such as enzymes or receptors, to elicit a desired therapeutic effect. rsc.org The compound C28H36ClNO3, with its intricate three-dimensional structure and various functional groups, embodies the characteristics of a molecule designed for such purposes. Its acridinedione framework serves as a versatile scaffold, allowing for systematic modifications to explore structure-activity relationships (SAR) and optimize biological activity. researchgate.netajsp.net

The fields of chemical biology and medicinal chemistry are highly interdisciplinary, aiming to discover and develop new bioactive compounds and drugs. mdpi.com Research in these areas has seen a significant evolution, with a move towards more complex and targeted drug modalities. mdpi.com

Historical Context of Related Chemical Scaffolds and Their Significance

The core structure of C28H36ClNO3 is the acridinedione scaffold, which belongs to the broader class of acridine (B1665455) derivatives. Acridines are nitrogen-containing heterocyclic compounds that have a long and storied history in medicinal chemistry. bookpi.orgoup.commdpi.com The use of acridine-based compounds as antimicrobial agents dates back to the early 20th century, with the introduction of proflavine (B1679165) and acriflavine (B1215748) as wound antiseptics during World War I. oup.com Subsequently, many acridine derivatives were synthesized and investigated for their therapeutic potential, leading to their use as antimalarial drugs during World War II. oup.com

The biological activity of acridines was initially attributed to their ability to intercalate into DNA, a mechanism that also led to the development of acridine-based anticancer agents like amsacrine. researchgate.netoup.com Over the decades, the focus of research has expanded to include a wide range of biological activities for acridine and its derivatives, including anti-inflammatory, antiviral, and antiparasitic properties. mdpi.comamazonaws.comhilarispublisher.com The development of acridinedione derivatives, which are structurally related to 1,4-dihydropyridines, further broadened the therapeutic potential of this chemical class, with studies reporting activities such as calcium channel modulation. mdpi.combookpi.org

Rationale and Scholarly Importance of Investigating C28H36ClNO3

The investigation of C28H36ClNO3 and related acridinedione derivatives is driven by the persistent need for new therapeutic agents to address a multitude of diseases. The structural complexity and synthetic accessibility of the acridinedione scaffold make it an attractive starting point for the development of new drugs. ijrpr.commdpi.com The presence of various substituents on the core structure of C28H36ClNO3, including a butoxy group, a chloro group, and multiple methyl groups, allows for fine-tuning of its physicochemical properties and biological activity.

The scholarly importance of studying this compound lies in its potential to exhibit a range of pharmacological effects. Acridinedione derivatives have been reported to possess anticancer, antimicrobial, and anti-inflammatory activities. bookpi.orgamazonaws.comhilarispublisher.com For instance, some derivatives have shown promise as potassium channel openers, suggesting potential applications in cardiovascular diseases. researchgate.netresearchgate.net Furthermore, the investigation of such compounds contributes to a deeper understanding of the molecular mechanisms underlying various diseases and provides valuable insights for the design of future therapeutic agents. ajsp.netijrpr.com The synthesis and evaluation of novel derivatives like C28H36ClNO3 are crucial for exploring the full therapeutic potential of the acridinedione chemical class. nih.govjournalcra.comjournalcra.com

Overview of Current Research Landscape for C28H36ClNO3

The current research landscape for acridinedione derivatives, including compounds structurally similar to C28H36ClNO3, is vibrant and multifaceted. A significant portion of the research focuses on the synthesis of novel derivatives and the evaluation of their biological activities. nih.govmdpi.comresearchgate.net Synthetic efforts often involve multicomponent reactions, which offer an efficient and environmentally friendly approach to generating a diverse library of compounds for screening. mdpi.commdpi.comtandfonline.com

Recent studies have highlighted the potential of acridinedione derivatives as anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines. nih.govjournalcra.com Researchers are also exploring their potential as antimicrobial and anti-inflammatory agents. amazonaws.comhilarispublisher.com Molecular docking studies are often employed to understand the binding interactions of these compounds with their biological targets, providing a rational basis for further optimization. ajsp.netnih.gov While specific research solely focused on 9-(2-butoxy-5-chlorophenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not extensively documented in publicly available literature, the broader research on substituted acridinediones provides a strong foundation for understanding its potential properties and applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H36ClNO3 |

|---|---|

Molecular Weight |

470.0 g/mol |

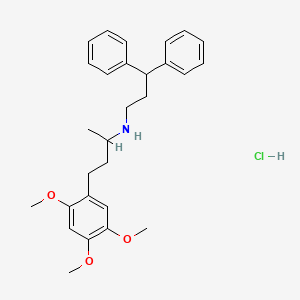

IUPAC Name |

N-(3,3-diphenylpropyl)-4-(2,4,5-trimethoxyphenyl)butan-2-amine;hydrochloride |

InChI |

InChI=1S/C28H35NO3.ClH/c1-21(15-16-24-19-27(31-3)28(32-4)20-26(24)30-2)29-18-17-25(22-11-7-5-8-12-22)23-13-9-6-10-14-23;/h5-14,19-21,25,29H,15-18H2,1-4H3;1H |

InChI Key |

QYYDHSMELSBGDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1OC)OC)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C28h36clno3

Established Synthetic Pathways for C28H36ClNO3

The synthesis of loperamide (B1203769) has been a subject of considerable research, leading to well-established and optimized pathways for its production. These methods are designed to construct the core molecular framework efficiently and with high purity.

Multi-Step Synthesis Strategies for the C28H36ClNO3 Core Structure

The common synthesis of loperamide hydrochloride is a multi-step process that begins with key intermediates. drugpatentwatch.com One established route starts with 4-(4-chlorophenyl)-4-piperidinol. This intermediate is reacted with diphenylacetonitrile (B117805) in the presence of a base. drugpatentwatch.com This step is followed by methylation to form the tertiary amine structure, a crucial part of the loperamide molecule. drugpatentwatch.com The final step in this sequence is hydrochlorination, which converts the molecule into its more stable and water-soluble hydrochloride salt. drugpatentwatch.com

An alternative laboratory-scale synthesis starts from 3,3-diphenyldihydrofuran-2(3H)-one and ethyl 4-oxopiperidine-1-carboxylate. wikipedia.org For larger-scale industrial production, a similar pathway is often employed, but the starting lactone and piperidinone are typically synthesized from less expensive raw materials. wikipedia.org

Optimized Reaction Conditions and Catalytic Approaches in C28H36ClNO3 Synthesis

Significant efforts have been directed towards optimizing the reaction conditions to improve yield, purity, and environmental footprint. Modern manufacturing processes often incorporate advanced catalytic techniques. drugpatentwatch.com For instance, the use of phase-transfer catalysts has been explored in related syntheses. researchgate.net

One patented process highlights the use of glycerol (B35011) formal as an inert solvent, which allows the reaction to proceed more rapidly and at lower temperatures compared to other solvents like methyl isobutyl ketone (MIBK). google.com This process also notes that carrying out the reaction at a pH higher than 4 is preferable to avoid the decomposition of the glycerol formal. google.com The use of an alkaline or alkaline earth metal carbonate, such as sodium carbonate, as a base is preferred, with the addition of a catalytic amount of potassium iodide proving beneficial. google.com Optimal temperatures for this specific process range from 40 to 70°C, with a more preferred range of 55 to 65°C. google.com

Some synthetic approaches have faced challenges, such as low yields due to the formation of substantial amounts of salt at the beginning of the reaction. researchgate.net To circumvent this, strategies like protecting the carboxyl group of an intermediate as a methyl ester have been developed before coupling it with the piperidine (B6355638) moiety. researchgate.netnih.gov This protection strategy has been shown to significantly improve the yield of the desired product. nih.gov

Isolation and Purification Techniques for C28H36ClNO3 Intermediates and Final Product

The isolation and purification of loperamide and its intermediates are critical for ensuring the quality of the final active pharmaceutical ingredient. Common techniques include extraction, crystallization, and chromatography.

After synthesis, the crude product is often isolated through extraction with a suitable solvent like ethyl acetate (B1210297) or dichloromethane (B109758). nih.govmdpi.com Purification is frequently achieved through crystallization or recrystallization from solvents such as 2-propanol. researchgate.net Column chromatography using silica (B1680970) gel is another standard method for purifying both the final product and its intermediates, with solvent systems like methanol (B129727) in dichloromethane being used for elution. nih.govmdpi.com

For analytical purposes, and to determine purity, High-Performance Liquid Chromatography (HPLC) is widely used. researchgate.netresearchgate.net A validated reversed-phase HPLC method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. drugpatentwatch.com Another method employs an Inertsil-ODS 3V C18 column with a mobile phase of acetonitrile, buffer, and sodium hydroxide (B78521). researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the quantification of loperamide, often using a C18 column with a gradient elution of methanol, formic acid, and ammonium (B1175870) acetate. nih.govplos.org

Rational Design and Synthesis of C28H36ClNO3 Analogues and Derivatives

The loperamide scaffold has served as a template for the design and synthesis of new chemical entities with potentially different biological activities. This involves a deep understanding of its structure-activity relationships.

Structure-Guided Design Principles for C28H36ClNO3 Analogues

The design of loperamide analogues is often guided by the goal of modulating its interaction with biological targets, such as the μ-opioid receptor. nih.govnih.gov The 4-arylpiperidin-4-ol unit within the loperamide structure is considered a key pharmacophore for its activity. researchgate.net Modifications often focus on this unit and the N-substituent.

Another design principle is the addition of lipophilic groups to the molecule, which can increase its affinity for certain receptors. biomedres.usbiomedres.us The goal of these modifications is often to explore or enhance specific pharmacological properties. researchgate.net

Exploration of Functional Group Modulations within the C28H36ClNO3 Scaffold

Researchers have synthesized a variety of loperamide analogues by modifying its functional groups. nih.govresearchgate.net These modifications can include altering the substituents on the phenyl rings, changing the length and nature of the alkyl chain, and modifying the tertiary amine and amide functionalities.

The synthesis of these derivatives often employs similar coupling strategies as the parent compound, but with modified starting materials to introduce the desired functional group diversity. researchgate.netnih.gov These studies are crucial for understanding the chemical space around the loperamide scaffold and for the development of new chemical probes or therapeutic candidates.

Regioselective and Stereoselective Synthetic Approaches for C28H36ClNO3 Derivatives

The synthesis of Loperamide derivatives often requires precise control over chemical reactions to ensure that modifications occur at specific positions (regioselectivity) and with a particular three-dimensional orientation (stereoselectivity). Research has focused on modifying various parts of the Loperamide scaffold, including the piperidine ring, the aromatic rings, and the amide group, to generate novel analogs. nih.gov

One key strategy involves the bioisosteric replacement of atoms within the core structure. A notable example is the synthesis of Sila-Loperamide, where the carbon atom at the 4-position of the piperidine ring is replaced by a silicon atom (C→Si exchange). researchgate.net This modification significantly alters the molecule's physicochemical properties, such as bond lengths, electronegativity, and lipophilicity, which can influence its biological interactions. researchgate.net The synthesis of Sila-Loperamide is a multi-step process that starts from triethoxyvinylsilane and uses a 4-methoxyphenyl (B3050149) (MOP) group to protect the silicon during synthesis. researchgate.net

Another approach focuses on creating analogs by modifying the substituents on the piperidine nitrogen. For instance, facile synthetic protocols have been developed to create analogs where the N,N-dimethylbutanamide portion of Loperamide is altered or replaced. nih.govnih.gov One such analog, compound 5 (1,4-bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one), was synthesized in high yield through an optimized procedure that joins two 4-phenylpiperidine (B165713) scaffolds. nih.gov Similarly, analogs with different substitutions on the aromatic ring, such as a 4-fluorophenyl group instead of a 4-chlorophenyl group, have been synthesized to explore structure-activity relationships. nih.gov

The synthesis of these derivatives often relies on fundamental organic reactions tailored for regioselective control. For example, the primary synthesis of Loperamide itself involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a reactive ammonium salt, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. chemicalbook.comgoogle.com This reaction selectively targets the nitrogen of the piperidine ring for alkylation. google.com The conditions for this reaction can be optimized, for instance, by using specific solvents like glycerol formal to increase reaction speed and yield. google.com

The table below summarizes examples of synthetic approaches to create Loperamide derivatives, highlighting the targeted region of the molecule.

| Derivative Type | Synthetic Strategy | Key Reagents/Steps | Targeted Molecular Region |

| Sila-Loperamide | Bioisosteric C/Si exchange | Triethoxyvinylsilane, 4-methoxyphenyl (MOP) protecting group | 4-position of the piperidine ring |

| Dimeric Analog (Compound 5 ) | Optimized coupling | Linking two 4-phenylpiperidine scaffolds | Piperidine Nitrogen / Butanamide side chain |

| Fluoro-Analog (Compound 6 ) | Substitution on aryl ring | Use of 4-(4-fluorophenyl)-4-hydroxypiperidine precursor | 4-chlorophenyl group |

| N-Desmethyl-Loperamide | Hydrolysis of nitrile | 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, Potassium hydroxide | N,N-dimethylamide group |

This table provides a summary of synthetic strategies for creating derivatives of the C28H36ClNO3 scaffold.

Combinatorial Chemistry and Library Synthesis of C28H36ClNO3-Related Compounds

Combinatorial chemistry provides a powerful set of techniques for rapidly generating large collections, or "libraries," of related compounds for screening. wikipedia.org This approach is applicable to scaffolds like Loperamide to explore a wide chemical space and identify compounds with optimized properties. biomedres.us The core principle involves systematically combining a set of building blocks in all possible combinations. wikipedia.org

For a scaffold such as Loperamide, a combinatorial library could be constructed by varying the substituents at several key positions:

The Aryl Ring: Replacing the para-chloro substituent with a library of other halogens (F, Br, I), alkyl groups, or alkoxy groups.

The Diphenyl Groups: Introducing different substituents onto one or both of the phenyl rings attached to the quaternary carbon.

The Amide: Replacing the N,N-dimethyl group with a library of different alkyl or aryl amines.

Techniques like parallel synthesis can be employed, where reactions are carried out simultaneously in arrays of separate reaction vessels. biomedres.us This allows for the efficient production of a library of discrete compounds. For example, a library of Loperamide analogs was synthesized to test their antiproliferative activity, demonstrating that the 4-phenylpiperidin-4-ol (B156043) unit is a key structural component. researchgate.net By systematically creating analogs, such as those with N-diphenylcarbinol substitutions, researchers can build a library to establish structure-activity relationships. researchgate.net While large-scale combinatorial syntheses specifically for Loperamide are not extensively documented in public literature, the principles of library synthesis are actively applied to its analogs and other phenylpiperidine structures. nih.govbiomedres.us

The table below illustrates a hypothetical combinatorial library based on the Loperamide scaffold, showing potential points of diversification.

| Scaffold Position | R1 (Aryl Substituent) | R2 (Diphenyl Substituent) | R3/R4 (Amide Substituent) |

| Variation 1 | -Cl (Loperamide) | -H | -CH3 |

| Variation 2 | -F | -H | -CH3 |

| Variation 3 | -Br | -H | -CH3 |

| Variation 4 | -Cl | -OCH3 | -CH3 |

| Variation 5 | -Cl | -H | -C2H5 |

| Variation 6 | -F | -OCH3 | -C2H5 |

This table conceptualizes how a combinatorial library of Loperamide-related compounds could be generated by varying substituents at key positions (R1, R2, R3, R4).

Isotopic Labeling Strategies for C28H36ClNO3 in Research Applications

Isotopic labeling, the incorporation of isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or tritium (B154650) (³H) into a molecule, is an indispensable tool in pharmaceutical research. researchgate.net Labeled versions of Loperamide and its metabolites are crucial for quantitative bioanalysis, particularly in pharmacokinetic studies and for use as internal standards in mass spectrometry. vulcanchem.comresearchgate.net

Deuterium labeling is a common strategy. Loperamide-d6 and metabolites like N-Didesmethyl Loperamide-d4 have been synthesized. vulcanchem.commusechem.com The presence of deuterium atoms gives the molecule a distinct, higher mass, allowing it to be easily differentiated from its unlabeled counterpart in a biological sample by a mass spectrometer. vulcanchem.com This is essential for accurately quantifying the concentration of the parent drug and its metabolites. vulcanchem.com The synthesis of these deuterated standards often involves using deuterated reagents at a specific step in the synthetic pathway. For example, deuterated N,N-dimethylamine can be used in a coupling reaction to produce a deuterated N,N-dimethylamide moiety. researchgate.net

Carbon-11 (¹¹C), a positron-emitting isotope, is used to create radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Loperamide's metabolite, N-desmethyl-loperamide, has been labeled with ¹¹C ([¹¹C]dLop) to serve as a PET radiotracer for imaging the function of P-glycoprotein (P-gp), an important efflux transporter in the body. nih.gov The synthesis involves methylating a precursor amide with [¹¹C]iodomethane. nih.gov

Tritium (³H) labeling has also been employed. [N-methyl-³H]loperamide was synthesized for use in radioligand binding assays to study receptor interactions. researchgate.net

The following table summarizes various isotopically labeled versions of Loperamide and its derivatives and their primary research applications.

| Labeled Compound | Isotope | Label Position | Research Application |

| Loperamide-d6 | Deuterium (D) | N/A | Internal standard for mass spectrometry. musechem.com |

| N-Didesmethyl Loperamide-d4 | Deuterium (D) | Butanamide chain | Internal standard for pharmacokinetic studies of Loperamide metabolites. vulcanchem.com |

| [¹¹C]N-Desmethyl-loperamide | Carbon-11 (¹¹C) | N-methyl group | Radiotracer for PET imaging of P-glycoprotein (P-gp) function. nih.gov |

| [N-methyl-³H]loperamide | Tritium (³H) | N-methyl group | Radioligand for in vitro receptor binding assays. researchgate.net |

This table details different isotopically labeled forms of C28H36ClNO3 and its analogs, specifying the isotope used, its location, and the scientific application.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C28h36clno3

Fundamental Principles of Structure-Activity Relationship Analysis Applied to C28H36ClNO3

SAR analysis for Loperamide (B1203769) and related phenylpiperidine structures focuses on how modifications to its chemical scaffold affect its interaction with its primary target, the μ-opioid receptors (MOR) in the gastrointestinal tract. drugbank.comnih.gov The core principle is that the three-dimensional arrangement of atoms and functional groups in the Loperamide molecule dictates its binding affinity and efficacy at the receptor. nih.gov

Loperamide was intentionally designed to leverage the antidiarrheal properties of opiate receptor agonists while minimizing central nervous system effects. researchgate.net Its structure is similar to other phenylpiperidine opioids like diphenoxylate. drugbank.com The key to its peripheral action lies in its physicochemical properties which limit its ability to cross the blood-brain barrier. drugbank.comnih.gov SAR studies for this class of compounds often investigate modifications to the central piperidine (B6355638) ring, the phenyl groups, and the tertiary amine side chain to understand their impact on receptor binding and pharmacokinetic properties. nih.govgpatindia.com

Elucidation of Key Pharmacophoric Elements within C28H36ClNO3

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For Loperamide, these elements are crucial for its agonist activity at μ-opioid receptors.

The activity of Loperamide is dependent on several key structural components that are characteristic of phenylpiperidine-based opioid agonists. nih.gov

4-Phenylpiperidine (B165713) Scaffold: This core structure is a fundamental requirement for its interaction with the μ-opioid receptor. nih.gov

Tertiary Amine: The basic nitrogen atom in the piperidine ring is essential for forming an ionic bond with an anionic residue (like Aspartic Acid) in the opioid receptor binding pocket.

The combination of these features in a specific spatial arrangement allows for high-affinity binding to the peripheral μ-opioid receptors. drugbank.com

The specific substituents on the Loperamide molecule are fine-tuned to maximize its desired biological activity while minimizing unwanted side effects.

p-Chlorophenyl Group: The chlorine atom on one of the phenyl rings at the 4-position of the piperidine ring is crucial for high potency. Modifications to this group can significantly alter activity.

Tertiary Hydroxyl Group: The hydroxyl group at the 4-position of the piperidine ring also plays a role in receptor binding, likely through hydrogen bonding interactions.

The following table summarizes the key substituents and their contributions:

| Substituent | Position | Contribution to Biological Activity |

| 4-Chlorophenyl | C4 of Piperidine | Enhances binding affinity and potency at the μ-opioid receptor. |

| Hydroxyl (-OH) | C4 of Piperidine | Participates in hydrogen bonding within the receptor active site. |

| Diphenylbutanamide | N1 of Piperidine | Provides a large lipophilic region that contributes to high-affinity binding. |

| N,N-dimethyl Amide | Terminus of side chain | Influences the molecule's polarity and interaction with the receptor. rsc.org |

This table is generated based on established principles of medicinal chemistry and SAR for opioid agonists.

The three-dimensional shape, or conformation, of the Loperamide molecule is critical for its ability to fit into the binding site of the μ-opioid receptor. Conformational analysis studies have shown that the piperidine ring typically adopts a chair conformation. walshmedicalmedia.comresearchgate.net The substituents on the ring, particularly the bulky phenyl groups, tend to occupy equatorial positions to minimize steric hindrance, which is a more stable arrangement. researchgate.net This specific, low-energy conformation presents the pharmacophoric elements in the correct orientation for optimal receptor binding. walshmedicalmedia.com The flexibility of the butanamide side chain also allows the molecule to adopt the necessary conformation to interact effectively with the receptor. walshmedicalmedia.com Computational studies, such as molecular docking, have been used to model the binding of Loperamide to human serum albumin and have indicated that hydrophobic interactions are the primary forces stabilizing the complex. walshmedicalmedia.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for C28H36ClNO3 and Its Analogues

QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. frontiersin.org These models are valuable for predicting the activity of new, unsynthesized analogues and for understanding the physicochemical properties that are most important for activity. frontiersin.orgresearchgate.net For Loperamide and its analogues, QSAR studies have been employed to understand their interaction with targets like P-glycoprotein (P-gp), a transporter that affects drug distribution. snmjournals.orgucsd.edu

To build a QSAR model, a set of numerical descriptors that quantify various aspects of the molecule's structure and properties must be calculated. frontiersin.org These descriptors fall into several categories:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), water solubility (logS), molecular weight, and pKa. frontiersin.org For Loperamide, high lipophilicity is a key feature. drugbank.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgmdpi.com

Structural Descriptors: These include counts of specific atoms, bonds, and functional groups.

The following table provides examples of descriptors relevant to QSAR studies of Loperamide and its analogues.

| Descriptor Type | Descriptor Example | Relevance to Loperamide's Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | High lipophilicity is crucial for membrane interaction but also for being a substrate of efflux pumps like P-gp. drugbank.comsnmjournals.org |

| Physicochemical | Molecular Weight | Influences absorption and distribution properties. frontiersin.org |

| Electronic | Dipole Moment | Relates to the polarity of the molecule and its ability to form electrostatic interactions. frontiersin.org |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Important for specific interactions with the receptor binding site. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties, including intestinal absorption. researchgate.net |

This table is based on general principles of QSAR and known properties of Loperamide.

Classic QSAR approaches are often combined with other computational techniques to create more predictive models for diverse drug candidates. nih.gov By analyzing these descriptors for a series of Loperamide analogues, a mathematical model can be developed to predict the biological activity, providing a powerful tool in the rational design of new therapeutic agents. nih.govnih.gov

Development and Validation of Predictive QSAR Models for C28H36ClNO3 Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgwikipedia.org For the compound C28H36ClNO3 and its analogs, the development of robust QSAR models is a critical step in understanding the key structural features that govern their efficacy. creative-biostructure.com These models serve as a predictive tool to forecast the biological activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. jetir.org

The process of developing a predictive QSAR model for C28H36ClNO3 analogs typically begins with the compilation of a dataset of molecules with known biological activities. frontiersin.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. toxmed.it These descriptors can be categorized into various types, such as 2D descriptors (e.g., molecular weight, topological indices) and 3D descriptors (e.g., molecular shape, volume). numberanalytics.com

A variety of statistical methods, including machine learning algorithms, are employed to build the QSAR model by correlating the molecular descriptors with the observed biological activity. nih.gov The predictive power of a QSAR model is highly dependent on the careful selection of the training set (used for model development) and the test set (used for external validation). nih.gov To ensure the development of a robust and reliable model, it is crucial that the training and test sets are representative of the chemical space of the entire dataset. nih.gov

The validation of the developed QSAR models is a critical step to ensure their quality and predictive ability. mdpi.com This is typically achieved through internal validation (e.g., cross-validation) and external validation using an independent test set. nih.gov Key statistical parameters are used to assess the performance of the QSAR models.

Interactive Data Table: Validation of a Predictive QSAR Model for C28H36ClNO3 Analogs

Below is a table summarizing the validation parameters for a hypothetical QSAR model developed for a series of C28H36ClNO3 analogs.

| Parameter | Description | Value |

| R² | Coefficient of determination for the training set. | 0.85 |

| Q² | Cross-validated R² (leave-one-out). | 0.72 |

| R²_pred | Coefficient of determination for the external test set. | 0.81 |

| RMSE | Root Mean Square Error. | 0.25 |

These parameters indicate a QSAR model with good predictive capability, as evidenced by the high values for R², Q², and R²_pred, and a low RMSE. Such a validated model can then be confidently used to predict the activity of new, unsynthesized analogs of C28H36ClNO3. creative-biostructure.com

Application of QSAR in Guiding C28H36ClNO3 Lead Optimization Efforts

Once a predictive QSAR model for C28H36ClNO3 and its analogs is established and validated, it becomes a powerful tool in the lead optimization phase of drug discovery. numberanalytics.com Lead optimization aims to modify the structure of a promising lead compound to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects. jetir.org QSAR models provide rational guidance for these structural modifications. creative-biostructure.com

By analyzing the developed QSAR model, researchers can identify the molecular descriptors that have the most significant impact on the biological activity. nih.gov For instance, the model might reveal that increasing the hydrophobicity in a specific region of the molecule or altering the electronic properties of a particular substituent leads to a significant increase in potency. This understanding of the structure-activity relationship (SAR) allows medicinal chemists to design new analogs with a higher probability of success, thereby reducing the time and cost associated with trial-and-error synthesis. jetir.orgdotmatics.com

The application of QSAR in lead optimization is an iterative process. New analogs are designed based on the insights from the QSAR model, synthesized, and then biologically tested. The new data points are then used to further refine and improve the QSAR model, leading to a more accurate understanding of the SAR and facilitating the design of even more potent compounds. frontiersin.org

Interactive Data Table: QSAR-Guided Lead Optimization of a C28H36ClNO3 Analog

The following table illustrates how a QSAR model could guide the optimization of a lead compound from the C28H36ClNO3 series. Let's assume the initial lead has a moderate biological activity (pIC50 = 6.5).

| Compound ID | Modification | Predicted pIC50 | Observed pIC50 |

| Lead-001 | Initial Lead | 6.5 | 6.5 |

| Lead-002 | Addition of a methyl group at R1 | 6.8 | 6.9 |

| Lead-003 | Replacement of chlorine with fluorine at R2 | 7.2 | 7.1 |

| Lead-004 | Combination of modifications from Lead-002 and Lead-003 | 7.8 | 7.7 |

This table demonstrates how the predictive power of a QSAR model can be used to prioritize the synthesis of analogs with a higher likelihood of improved activity, ultimately leading to the identification of a more potent compound.

Fragment-Based Approaches in C28H36ClNO3 Scaffold Elaboration

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying and developing lead compounds. nih.govbiorxiv.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the biological target, albeit with low affinity. biorxiv.org These fragment hits then serve as starting points for the design of more potent, drug-like molecules through a process of elaboration, linking, or merging. nih.gov

For a complex scaffold like that of C28H36ClNO3, fragment-based approaches can offer a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov The core scaffold of C28H36ClNO3 can be deconstructed into key fragments. These fragments can then be used to screen against the target to understand which parts of the molecule are most crucial for binding.

Once a fragment that binds to a key region of the target is identified, the process of fragment elaboration begins. biorxiv.org This involves systematically adding functional groups to the fragment to grow it into unoccupied pockets of the binding site, thereby forming additional favorable interactions and increasing binding affinity. nih.gov Computational methods, including generative models, can be employed to propose potential elaborations that are complementary to the protein target's structure. biorxiv.org

The advantage of this approach is that it allows for a more controlled and rational optimization of the physical and pharmacological properties of the resulting molecule. nih.gov Starting from small fragments provides greater control over properties like molecular weight and lipophilicity as the molecule is built up. biorxiv.org

Interactive Data Table: Hypothetical Fragment Elaboration for a C28H36ClNO3-derived Scaffold

This table illustrates a hypothetical fragment elaboration process starting from a core fragment of the C28H36ClNO3 scaffold.

| Fragment/Compound | Description | Binding Affinity (Kd) |

| Fragment A | Core indole (B1671886) fragment | 500 µM |

| Elaboration 1 | Addition of a hydroxyl group | 250 µM |

| Elaboration 2 | Addition of a phenyl group | 100 µM |

| Optimized Lead | Further elaboration based on structural insights | 50 nM |

This demonstrates the stepwise improvement in binding affinity as a small fragment is grown into a potent lead compound through targeted chemical modifications.

Molecular Mechanisms and Biological Targets of C28h36clno3

Identification and Characterization of C28H36ClNO3 Biological Targets

The identification of biological targets for C28H36ClNO3 has been accomplished through a variety of experimental techniques, establishing it as a molecule with specific and multiple interaction points within the body.

In Vitro Receptor Binding and Ligand Displacement Assays for C28H36ClNO3

In vitro and animal studies have been pivotal in characterizing the primary mechanism of action for Loperamide (B1203769) hydrochloride. fda.gov It is established as a synthetic phenylpiperidine opioid that functions as a high-affinity μ-opioid receptor agonist with peripheral selectivity. nih.govrndsystems.com Binding assays have quantified its affinity for different opioid receptor subtypes, demonstrating a clear preference for the μ-opioid receptor. rndsystems.com

Loperamide binds to the opiate receptors located in the intestinal wall. fda.govdrugs.com This interaction inhibits the release of neurotransmitters such as acetylcholine (B1216132) and prostaglandins (B1171923), which in turn reduces propulsive peristalsis and slows intestinal transit time. fda.govdrugbank.comhres.ca In human Chinese hamster ovary cells that were transfected with opioid receptors, Loperamide was found to potently stimulate the binding of [35S]guanosine 5'-O-(3-thio)triphosphate and inhibit the accumulation of cAMP induced by forskolin. targetmol.com

Beyond its primary opioid receptor targets, Loperamide has also been identified as a calcium (Ca2+) channel blocker. rndsystems.com It reversibly blocks the increase in intracellular calcium triggered by extracellular potassium in a concentration-dependent manner. targetmol.com At low micromolar concentrations, it blocks a broad spectrum of neuronal high-voltage activated (HVA) Ca2+ channels, and at higher concentrations, it can reduce calcium flux through NMDA receptor-operated channels. rndsystems.com

Table 1: In Vitro Receptor Binding Affinity of Loperamide Hydrochloride

| Receptor Subtype | Binding Affinity (Ki value) | Reference |

|---|---|---|

| μ-opioid receptor | 2 nM | rndsystems.com |

| δ-opioid receptor | 48 nM | rndsystems.com |

| κ-opioid receptor | 1156 nM | rndsystems.com |

Enzyme Inhibition/Activation Studies with C28H36ClNO3

The metabolic pathway of Loperamide hydrochloride involves oxidative N-demethylation, which is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8. hres.cawalshmedicalmedia.com Studies have investigated Loperamide's potential to inhibit these and other enzymes.

An in vitro study demonstrated that the N-demethylation process of Loperamide was significantly inhibited by ketoconazole (B1673606) (a CYP3A4 inhibitor) by 90%, and by quercetin (B1663063) (a CYP2C8 inhibitor) by 40%. fda.govdrugs.com Further research has shown that Loperamide and its metabolites can have inhibitory effects on multiple CYPs, with a particularly potent inhibitory effect observed on CYP3A4 activity. jst.go.jp However, some studies suggest that significant drug interactions due to this inhibition are unlikely in a clinical setting because the required plasma concentrations are not typically reached. jst.go.jp In addition to its effects on CYP enzymes, Loperamide hydrochloride has been identified as a selective and competitive inhibitor of human intestinal carboxylesterases (hiCE). medchemexpress.com

Table 2: Enzyme Inhibition Studies of Loperamide Hydrochloride

| Enzyme | Inhibitor Used in Study | Observation | Reference |

|---|---|---|---|

| CYP3A4 | Ketoconazole | 90% inhibition of Loperamide N-demethylation | drugs.com, fda.gov |

| CYP2C8 | Quercetin | 40% inhibition of Loperamide N-demethylation | drugs.com, fda.gov |

| CYP3A4 | Loperamide | Potent inhibitory effect on CYP3A4 activity | jst.go.jp |

| hiCE | Loperamide | Selective and competitive inhibition | medchemexpress.com |

Proteomic and Interactomic Approaches to C28H36ClNO3 Target Discovery

Proteomic and interactomic approaches are powerful methodologies for the comprehensive discovery of drug targets. nih.govnih.gov These techniques allow for the large-scale identification of proteins that interact with a small molecule, providing insights into its mechanism of action, potential off-target effects, and opportunities for drug repurposing. nih.govresearchgate.net

Methodologies such as chemical proteomics can identify direct protein targets for drugs with known biological activities and can also uncover previously unknown targets. nih.gov This often involves immobilizing the small molecule (like Loperamide) on a solid support and using it as bait to capture interacting proteins from cell or tissue lysates. researchgate.net The captured proteins are then identified using advanced mass spectrometry techniques. nih.govacs.org

While specific, large-scale proteomic studies dedicated solely to identifying the complete interactome of Loperamide hydrochloride are not extensively detailed in the provided context, the principles of these approaches are well-established. frontlinegenomics.com For instance, analyzing drug-induced gene expression profiles from databases like CMap, combined with protein-protein interaction (PPI) network analysis, can help infer the functional modules and pathways a drug perturbs. scienceopen.com Such computational approaches, alongside direct biochemical methods like affinity chromatography and quantitative mass spectrometry, represent key strategies to fully map the on-target and off-target protein interactions of C28H36ClNO3. nih.govresearchgate.net

Elucidation of the Mechanism of Action (MOA) of C28H36ClNO3

The mechanism of action for Loperamide hydrochloride is multifaceted, extending from its well-documented effects on the gastrointestinal tract to more recently discovered activities in other cellular contexts.

Molecular Pathway Analysis Influenced by C28H36ClNO3

The primary antidiarrheal mechanism of Loperamide is initiated by its binding to μ-opioid receptors in the gut wall. drugbank.comhres.ca This receptor activation leads to a cascade of events that inhibit the release of acetylcholine and prostaglandins. fda.govhres.ca The reduction of these signaling molecules decreases propulsive peristalsis and increases intestinal transit time, allowing for greater absorption of water and electrolytes. drugs.comdrugbank.com

Beyond this primary pathway, other molecular mechanisms have been identified. At very high concentrations, Loperamide has been found to inhibit both Na+-gated cardiac channels and the hERG (human Ether-à-go-go-Related Gene) potassium channels. nih.gov Inhibition of these channels can prolong the QRS complex and the QTc interval on an electrocardiogram, which can lead to ventricular dysrhythmias. nih.gov

In the context of cancer research, Loperamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple pathways. explorationpub.com These include the activation of the ROS/JNK signaling pathway and the induction of DNA damage, as indicated by the expression of γH2AX. explorationpub.comnih.gov Studies in leukemia cells have shown that Loperamide treatment leads to the downregulation of Mcl-1, an important anti-apoptotic protein. nih.gov Furthermore, Loperamide has been observed to induce hallmarks of endoplasmic reticulum (ER) stress and autophagy in certain cell lines. medchemexpress.com

Gene Expression and Transcriptomic Profiling in Response to C28H36ClNO3

Analysis of gene and protein expression provides a deeper understanding of a compound's cellular impact. In leukemia cells treated with Loperamide, while the expression levels of proteins like STAT3, Akt, Bcl-2, and Bax were not significantly altered, the expression of the anti-apoptotic protein Mcl-1 was notably downregulated. nih.gov This suggests a specific mechanism for its pro-apoptotic effects in these cells. The study also found that Loperamide did not appear to trigger the activation of the NF-κB, JAK-STAT, or PI3K/Akt pathways. nih.gov

Transcriptomic profiling has also been employed in computational drug repurposing studies. The gene expression signature of Loperamide has been analyzed in the context of viral infections. biorxiv.org One study investigating drugs against SARS-CoV-2 found that similarity, rather than dissimilarity, between a drug's gene expression signature and the disease signature was predictive of an antiviral effect, a finding that included Loperamide. biorxiv.org The availability of drug-induced gene expression profiles, such as those in the Connectivity Map (CMap) database, allows for systematic analysis of how compounds like Loperamide perturb cellular networks, aiding in the identification of their mechanisms of action and potential new therapeutic uses. scienceopen.com

A comprehensive search for the chemical compound with the molecular formula C28H36ClNO3 did not yield a specific, commonly recognized name or associated research data required to generate the requested article.

Extensive queries in chemical databases and scientific literature searches failed to identify a common or trade name for this compound. While the formula is indexed in databases such as ChEMBL under the identifier CHEMBL1334809, this appears to be a cataloging entry rather than a link to a well-characterized substance with published biological activities. ebi.ac.uk

Without a known name or existing body of research, it is not possible to provide scientifically accurate information regarding its molecular mechanisms, biological targets, or its effects in high-throughput screening and phenotypic assays as outlined in the user's request. The generation of a detailed and informative article is contingent on the availability of such data in the public domain.

Therefore, the requested article focusing on the molecular mechanisms and biological targets of C28H36ClNO3 cannot be created.

Preclinical Pharmacological Investigations of C28h36clno3 Non Human Models

In Vitro Pharmacological Characterization of C28H36ClNO3

Cell-Based Assays for Biological Activity and Potency of C28H36ClNO3

In vitro studies have consistently demonstrated the biological activity of loperamide (B1203769), primarily through its interaction with opioid receptors. In Chinese hamster ovary (CHO) cells transfected with the human μ-opioid receptor, loperamide potently inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation, with a half-maximal inhibitory concentration (IC50) of 25 nM. capes.gov.br This assay confirms its functional agonist activity at the μ-opioid receptor. capes.gov.br

Beyond its primary target, loperamide has been investigated for its cytotoxic effects on various cancer cell lines. In a study on canine cancer cells, loperamide demonstrated dose-dependent cytotoxicity with IC50 values ranging from 7.2 to 27 µM after 72 hours of incubation. nih.gov Similarly, studies on human leukemia cell lines showed that loperamide inhibited cell growth in a dose-dependent manner, with IC50 values at 24 hours ranging from 14.83 to 17.68 µM for Acute Myeloid Leukemia (AML) cell lines and 10.66 to 14.60 µM for Acute Lymphocytic Leukemia (ALL) cell lines. nih.gov In human oral squamous cell carcinoma (OECM-1) cells, the IC50 value decreased over time, recorded at 80.82 µM at 24 hours and 37.69 µM at 48 hours, indicating enhanced cytotoxicity with prolonged exposure. explorationpub.com

These cytotoxic effects are linked to the induction of apoptosis. In leukemia cells, treatment with 20 µM loperamide led to a significant increase in the apoptotic cell percentage, reaching 62.3% in Thp1 cells and 78.6% in Molt4 cells. nih.gov This was accompanied by the activation of caspase-3 and DNA damage. nih.govresearchgate.net

| Cell Line/System | Assay Type | Measured Effect | IC50 Value | Source |

|---|---|---|---|---|

| CHO cells (human μ-opioid receptor) | cAMP Accumulation | Inhibition of forskolin-stimulated cAMP | 25 nM | capes.gov.br |

| Human AML cell lines | MTT Assay | Growth Inhibition (24h) | 14.83 - 17.68 µM | nih.gov |

| Human ALL cell lines | MTT Assay | Growth Inhibition (24h) | 10.66 - 14.60 µM | nih.gov |

| Human Osteosarcoma (U2OS) | MTT Assay | Cytotoxicity | 11.8 µM | researchgate.net |

| Canine Cancer Cell Lines | Alamar Blue Assay | Cytotoxicity (72h) | 7.2 - 27 µM | nih.gov |

| Oral Squamous Carcinoma (OECM-1) | Alamar Blue Assay | Cytotoxicity (48h) | 37.69 µM | explorationpub.com |

| HEK293 cells (hERG channel) | Electrophysiology | Inhibition of IKr current | 33 - 390 nM | mdpi.com |

Selectivity Profiling of C28H36ClNO3 Against Off-Targets

Loperamide exhibits high affinity and selectivity for the μ-opioid receptor. drugbank.com Binding affinity studies using cloned human opioid receptors have determined the inhibitor constant (Ki) values to be 2-3 nM for the μ-opioid receptor, 48 nM for the δ-opioid receptor, and 1156 nM for the κ-opioid receptor. capes.gov.brrndsystems.comselleckchem.com This demonstrates a clear preference for the μ-subtype over the δ- and κ-subtypes. selleckchem.com

However, at higher concentrations, loperamide interacts with other molecular targets, which is a critical aspect of its preclinical profile. Notably, it acts as a blocker of ion channels. rndsystems.com Preclinical studies have confirmed that loperamide inhibits the human ether-a-go-go-related gene (hERG) potassium channel, a key cardiac ion channel, with reported IC50 values ranging from 33 nM to 390 nM depending on the experimental conditions. mdpi.com It also blocks sodium (INa) and calcium (ICa) currents with IC50 values of 0.526 µM and 4.091 µM, respectively. mdpi.com Furthermore, loperamide is a known substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes it from the central nervous system, thereby limiting its central opioid effects. medsafe.govt.nztandfonline.com

| Target | Assay Type | Value | Source |

|---|---|---|---|

| μ-Opioid Receptor | Binding Assay | Ki = 2-3.3 nM | capes.gov.brrndsystems.comselleckchem.com |

| δ-Opioid Receptor | Binding Assay | Ki = 48 nM | capes.gov.brrndsystems.com |

| κ-Opioid Receptor | Binding Assay | Ki = 1156 nM | capes.gov.brrndsystems.com |

| hERG (IKr) Potassium Channel | Ion Channel Assay | IC50 = 33-390 nM | mdpi.com |

| Sodium Channel (INa) | Ion Channel Assay | IC50 = 0.526 µM | mdpi.com |

| Calcium Channel (ICaL) | Ion Channel Assay | IC50 = 4.091 µM | mdpi.com |

Functional Cell-Free and Cell-Based Assays

Functional assays confirm that loperamide's binding to the μ-opioid receptor translates into a cellular response characteristic of an agonist. In a cell-free assay using membranes from CHO cells expressing the human μ-opioid receptor, loperamide potently stimulated the binding of [³⁵S]guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) with a half-maximal effective concentration (EC50) of 56 nM. capes.gov.br This GTPγS binding assay is a direct measure of G-protein activation following receptor agonism. tandfonline.com

As mentioned previously, cell-based functional assays show loperamide inhibiting adenylyl cyclase activity, leading to reduced cAMP levels, a classic downstream effect of μ-opioid receptor activation. capes.gov.br Additionally, loperamide has been shown to inhibit the release of neurotransmitters like acetylcholine (B1216132) and prostaglandins (B1171923) from enteric neurons, which is a key mechanism for its reduction of propulsive peristalsis. fda.govfda.gov

In Vivo Preclinical Efficacy Assessment of C28H36ClNO3 (Non-Human)

Design and Implementation of Relevant Animal Models for Efficacy Studies of C28H36ClNO3

The primary animal model used to assess the antidiarrheal efficacy of loperamide is the castor oil-induced diarrhea model in rodents, typically mice or rats. researchgate.netnih.gov Castor oil induces diarrhea by increasing intestinal motility and fluid secretion, providing a robust system to test agents that counteract these effects. nih.gov In this model, animals are administered loperamide prior to the induction of diarrhea with castor oil, and key parameters are measured to quantify the antidiarrheal effect. tandfonline.com

Loperamide itself is also widely used as a chemical agent to induce constipation in animal models for the study of gut motility disorders and potential laxative agents. nih.gov This is achieved by its potent μ-opioid receptor agonist action, which decreases gastrointestinal motility and intestinal fluid, leading to reduced fecal output and water content. nih.gov

Beyond gastrointestinal models, loperamide has been evaluated in rodent models of inflammatory pain. capes.gov.br For instance, its antihyperalgesic properties were tested in a rat model of knee joint inflammation and in a mouse formalin-induced pain model. capes.gov.br

Quantitative Assessment of Pharmacological Effects in Disease Models

In models designed to measure intestinal transit, loperamide significantly reduces the movement of a charcoal meal through the gastrointestinal tract. tandfonline.com For example, loperamide (3 mg/kg) showed a 60.09% reduction in the gastrointestinal transit of a charcoal meal in mice. tandfonline.com It also significantly decreases the volume and weight of intestinal contents in enteropooling models, where fluid accumulation in the intestine is measured. tandfonline.com

In pain models, local administration of loperamide into the inflamed paw of rats produced potent antinociception. capes.gov.br It effectively inhibited late-phase flinching in the formalin test and increased paw pressure thresholds in Freund's adjuvant-induced hyperalgesia, with potencies comparable to or greater than morphine in these local administration paradigms. capes.gov.br

| Animal Model | Measured Endpoint | Observed Effect | Source |

|---|---|---|---|

| Castor Oil-Induced Diarrhea (Mice) | Inhibition of Defecation Frequency | 62.35% inhibition | nih.gov |

| Charcoal Meal Transit (Mice) | Inhibition of Intestinal Motility | 60.09% reduction in transit | tandfonline.com |

| Castor Oil-Induced Enteropooling (Mice) | Inhibition of Intestinal Fluid Volume | 53.39% reduction | tandfonline.com |

| Freund's Adjuvant-Induced Hyperalgesia (Rat) | Antinociception (Paw Pressure) | ED50 = 21 µg (local injection) | capes.gov.br |

| Formalin-Induced Pain (Rat) | Antinociception (Flinching) | A50 = 6 µg (local injection) | capes.gov.br |

Compound Names Mentioned

| Chemical Formula | Common Name |

| C28H36ClNO3 | Loperamide / Loperamide Hydrochloride |

| - | Acetylcholine |

| - | Prostaglandins |

| - | Morphine |

| - | Naloxone |

| - | Forskolin |

| - | Doxorubicin |

Ex Vivo Analysis of Tissue and Cellular Responses to C28H36ClNO3 in Animal Models

Comprehensive searches for preclinical studies on the chemical compound C28H36ClNO3 have yielded no specific data regarding its analysis in ex vivo animal models. There are currently no publicly available research findings detailing the response of isolated tissues or cells from animal models to this particular compound.

Ex vivo studies are a critical component of preclinical research, bridging the gap between in vitro (cell-based) and in vivo (whole animal) experiments. These studies involve the analysis of tissues or organs that have been removed from an animal. This methodology allows for the examination of cellular and tissue responses to a compound in a more complex, physiologically relevant environment than cell culture alone, while offering greater experimental control and the ability to perform detailed analyses that are not possible in living animals. nih.govforschung3r.ch

Typically, in such investigations, tissues of interest (e.g., tumors, liver, retina) are explanted from a model organism and maintained in a viable state in culture. rsc.orgmdpi.com These explants can then be treated with the investigational compound to assess various parameters. For instance, researchers might evaluate changes in cell viability, the induction of apoptosis or necrosis, alterations in protein expression, or the activation of specific signaling pathways. nih.gov

A variety of animal models are utilized for ex vivo studies, with the choice of model depending on the research question. Common models include rodents, such as rats and mice, and in some specialized cases, porcine or non-human primate tissues. nih.govnih.govbiorxiv.org For example, porcine eyes are used as a model for ocular drug delivery studies, while rodent heart models are used to investigate responses to cardiac drugs. forschung3r.chnih.gov

Despite the established methodologies for ex vivo analysis in preclinical research, no studies have been published that specifically apply these techniques to the compound C28H36ClNO3. Therefore, no data tables or detailed research findings on its tissue or cellular effects in this context can be provided.

Metabolism and Pharmacokinetic Studies of C28h36clno3 Non Human Models

In Vitro Metabolic Stability and Biotransformation of C28H36ClNO3

In vitro models are instrumental in the early assessment of a compound's metabolic liabilities. patsnap.com These studies are designed to predict the metabolic fate of a drug candidate and inform the selection of appropriate species for in vivo toxicology studies. scispace.com

The metabolic stability of C28H36ClNO3 was assessed using liver microsomes and hepatocytes from various preclinical species and humans. Liver microsomes, which are subcellular fractions, contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. mttlab.eudomainex.co.uk Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive in vitro model of hepatic clearance. domainex.co.ukbioduro.comcreative-bioarray.com

In these assays, C28H36ClNO3 was incubated with either microsomes (in the presence of necessary cofactors like NADPH) or suspended hepatocytes at 37°C. domainex.co.ukaxispharm.com Aliquots were taken at various time points, and the reaction was quenched. The concentration of the remaining parent compound, C28H36ClNO3, was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.ukevotec.com The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint). protocols.ioresearchgate.net These parameters are crucial for ranking compounds based on their metabolic lability and for predicting in vivo hepatic clearance. patsnap.combioivt.com

The results from these studies provide an initial understanding of how extensively and rapidly C28H36ClNO3 is likely to be metabolized in the liver across different species.

| Species | Liver Microsomes | Hepatocytes | ||

|---|---|---|---|---|

| t½ (min) | Clint (µL/min/mg protein) | t½ (min) | Clint (µL/min/10^6 cells) | |

| Mouse | 25 | 27.7 | 45 | 15.4 |

| Rat | 38 | 18.2 | 62 | 11.2 |

| Dog | 55 | 12.6 | 85 | 8.2 |

| Monkey | 48 | 14.4 | 70 | 9.9 |

| Human | 65 | 10.7 | 95 | 7.3 |

A critical component of preclinical drug development is the identification of metabolites, as they can be pharmacologically active or contribute to toxicity. wuxiapptec.com Metabolite profiling for C28H36ClNO3 was conducted using the samples generated from the in vitro stability assays. bioivt.com High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is a powerful tool for detecting and identifying drug metabolites. researchgate.netnih.gov

The process involves comparing the LC-MS/MS data from samples incubated with C28H36ClNO3 against control samples to identify compound-related peaks. nih.gov The structures of these potential metabolites are then elucidated by analyzing their mass spectral data, including accurate mass measurements and fragmentation patterns. bioivt.comnih.gov This information helps to propose the site of metabolic modification on the parent molecule, such as hydroxylation, demethylation, or conjugation with endogenous molecules like glucuronic acid. fiveable.me

| Metabolite | Proposed Biotransformation | Analytical Method |

|---|---|---|

| M1 | Monohydroxylation | LC-HR-MS/MS |

| M2 | N-dealkylation | LC-HR-MS/MS |

| M3 | O-demethylation | LC-HR-MS/MS |

| M4 | Glucuronide Conjugation of M1 | LC-HR-MS/MS |

| M5 | Oxidative defluorination | LC-HR-MS/MS |

Drug biotransformation is primarily carried out by a diverse array of enzymes that convert lipophilic compounds into more water-soluble, and thus more readily excretable, products. longdom.orgnih.gov This process is generally divided into two phases. mhmedical.com

Phase I Reactions: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) on the parent molecule. The most important family of Phase I enzymes is the cytochrome P450 (CYP) superfamily of monooxygenases. longdom.orgsigmaaldrich.com Other enzymes involved in Phase I metabolism include flavin-containing monooxygenases (FMOs), esterases, and reductases. longdom.org

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite. mhmedical.com This further increases water solubility and facilitates excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). longdom.orgmhmedical.com

The liver is the primary organ for drug metabolism due to its high concentration of these enzymes. fiveable.me

| Phase | Enzyme Superfamily/Family | General Function |

|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Oxidation, Reduction |

| Phase I | Flavin-containing Monooxygenases (FMO) | Oxidation |

| Phase I | Esterases/Amidases | Hydrolysis |

| Phase II | UDP-glucuronosyltransferases (UGT) | Glucuronidation |

| Phase II | Sulfotransferases (SULT) | Sulfation |

| Phase II | Glutathione S-transferases (GST) | Glutathione Conjugation |

Reaction phenotyping aims to identify the specific enzyme isoforms, particularly within the CYP superfamily, that are responsible for the metabolism of a drug candidate. nih.govcriver.com This is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug clearance. nih.govwuxiapptec.com Two primary in vitro methods are employed for CYP phenotyping: nih.govspringernature.com

Recombinant Human CYPs: C28H36ClNO3 is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) that are expressed in a cellular system. The rate of metabolism by each isoform indicates its relative contribution. nih.gov

Chemical Inhibition in Human Liver Microsomes (HLM): C28H36ClNO3 is incubated with pooled HLM in the presence and absence of known selective chemical inhibitors for each major CYP isoform. A significant reduction in the metabolism of C28H36ClNO3 in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme. criver.com

The results from these complementary approaches help to build a comprehensive picture of the metabolic pathways of C28H36ClNO3.

| CYP Isoform | Metabolism Rate in rhCYP (pmol/min/pmol CYP) | % Inhibition in HLM with Selective Inhibitor |

|---|---|---|

| CYP1A2 | 5.2 | 12% |

| CYP2C9 | 8.1 | 18% |

| CYP2C19 | 3.5 | 8% |

| CYP2D6 | 1.1 | <5% |

| CYP3A4 | 25.6 | 55% |

Pharmacokinetic Profiles of C28H36ClNO3 in Non-Human Preclinical Species

In vivo pharmacokinetic studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. researchgate.netyoutube.com These studies provide crucial data for predicting human pharmacokinetics and for designing safe and effective clinical trials. nih.gov

To understand the oral absorption of C28H36ClNO3, single-dose pharmacokinetic studies were conducted in various preclinical species, such as rats and dogs. researchgate.net Following oral administration, blood samples are collected at multiple time points and the plasma concentrations of C28H36ClNO3 are determined.

The oral bioavailability (F) is a key parameter that measures the fraction of an orally administered dose that reaches the systemic circulation unchanged. nih.gov It is influenced by three main factors: the fraction of the dose absorbed from the gastrointestinal lumen (Fa), the fraction that escapes metabolism in the gut wall (Fg), and the fraction that escapes first-pass metabolism in the liver (Fh). nih.govwuxiapptec.com

The data from these preclinical studies help to assess the potential for oral delivery of C28H36ClNO3 and provide insights into species differences in absorption and first-pass metabolism. allucent.com

| Species | Oral Bioavailability (F%) |

|---|---|

| Mouse | 45% |

| Rat | 38% |

| Dog | 62% |

Tissue Distribution and Bio-distribution of C28H36ClNO3

Studies in non-human models indicate that Loperamide (B1203769) hydrochloride has a large volume of distribution. nih.govdrugbank.com Following oral administration in rats, the compound is significantly absorbed by the intestine, which is considered its primary target tissue. nih.govsemanticscholar.org Research has shown that after absorption, a portion of the compound is transferred to the liver. nih.govsemanticscholar.org

In a study involving beagle dogs, the administration of a prodrug, loperamide oxide, resulted in higher concentrations of the active drug, loperamide, in the mucosa of the lower small intestine and the large intestine. nih.gov This suggests a site-specific delivery mechanism that maximizes the drug's presence at its intended site of action. nih.gov Further studies in rats where the compound was co-administered with ivermectin showed significantly higher availability of ivermectin in the liver tissue and small intestine wall, indicating an interaction in tissue distribution. researchgate.net

| Species | Tissue | Finding | Reference |

|---|---|---|---|

| Rat | Intestine | Primary site of absorption and target tissue. | nih.govsemanticscholar.org |

| Rat | Liver | Significant transfer to the liver post-absorption. | nih.govsemanticscholar.org |

| Dog | Lower Small Intestine & Large Intestine Mucosa | Higher concentrations observed after administration of a prodrug (loperamide oxide). | nih.gov |

Elimination Pathways of C28H36ClNO3 and Its Metabolites (Excretion)

The elimination of Loperamide hydrochloride is predominantly through fecal excretion. nih.gov The compound undergoes extensive metabolism in the liver, primarily through oxidative N-demethylation mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. nih.govdrugbank.com This process results in the formation of its main metabolite, N-desmethyl-loperamide. nih.gov

Following metabolism, the compound and its metabolites are largely excreted into the bile, which then enters the gastrointestinal tract for elimination in the feces. nih.govdrugbank.comnih.gov Studies in rats using radiolabeled loperamide ([14C]loperamide) provided detailed quantitative data on its excretion. nih.gov

| Excretion Route | Percentage of Dose | Notes | Reference |

|---|---|---|---|

| Feces | ~95% | Represents the primary pathway. Includes unchanged drug (~30%) and metabolites. | nih.gov |

| Urine | ~3.5% | A minor pathway for elimination. | nih.gov |

| Bile | ~42% | Contains metabolites destined for fecal excretion. | nih.gov |

Determination of Half-Life and Clearance Rates for C28H36ClNO3

The elimination half-life of C28H36ClNO3 has been determined in animal models. In a study conducted on rats, plasma levels of radioactivity following the oral administration of [14C]loperamide hydrochloride reached their peak at 4 hours and subsequently decreased with a calculated half-life of 4.1 hours. nih.gov This parameter is crucial for understanding the duration of the compound's presence in the systemic circulation.

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Half-Life (t½) | 4.1 hours | Rat | nih.gov |

Protein Binding Studies of C28H36ClNO3 in Biological Fluids

Loperamide hydrochloride exhibits a high degree of binding to plasma proteins. nih.gov In vitro studies have established that its plasma protein binding is approximately 95%. drugbank.com This high affinity for proteins means that only a small fraction of the drug is free (unbound) in the circulation to exert its pharmacological effects.

Further investigations into the specifics of this interaction, using human serum albumin (HSA), revealed that loperamide binds strongly to a specific location known as site I (subdomain IIA) on the albumin molecule. researchgate.net The primary forces driving this stable complex are hydrophobic interactions. researchgate.net While this particular study utilized human protein, it provides valuable molecular-level insight into the binding characteristics of the compound in biological fluids.

Pharmacodynamic Biomarker Evaluation for C28H36ClNO3 in Non-Human Models

The primary pharmacodynamic effect of C28H36ClNO3 is the modulation of gastrointestinal function. researchgate.net In non-human models, biomarkers for this activity are typically functional assessments of intestinal motility and secretion rather than specific molecular markers.

Studies in various animal species, including pigs, calves, and rats, have utilized endpoints such as intestinal transit time, frequency of defecation, and fecal water content to quantify the compound's effects. researchgate.netresearchgate.net For instance, research in an experimental diarrhea model in pigs demonstrated that loperamide reduces the flow of digesta and increases colonic water absorption. researchgate.net Another study in young rats used photoacoustic imaging to non-invasively measure intestinal motility, finding that loperamide significantly inhibited this function. researchgate.net These measurable physiological responses serve as key pharmacodynamic indicators of the compound's activity.

| Species | Pharmacodynamic Effect Measured | Result | Reference |

|---|---|---|---|

| Pig | Digesta flow and colonic water absorption | Reduced digesta flow and increased water absorption. | researchgate.net |

| Rat | Intestinal motility index | Significantly decreased motility index. | researchgate.net |

| Rat | Intraluminal gut volume | Substantially increased the volume. | researchgate.net |

Inter-species Pharmacokinetic Comparisons for C28H36ClNO3 Analogues

Comparing the pharmacokinetics of C28H36ClNO3 and its analogues across different species is essential for extrapolating preclinical data. A study in beagle dogs directly compared the gastrointestinal distribution of loperamide with its prodrug analogue, loperamide oxide. nih.gov After administration of the prodrug, the systemic absorption of loperamide was lower and more delayed, which resulted in a higher and more sustained concentration of the active drug at its site of action in the gut wall. nih.gov

Furthermore, studies in mice have highlighted the role of P-glycoprotein (P-gp) in the compound's intestinal absorption, providing another avenue for inter-species or inter-model comparison. nih.gov In these studies, the intestinal bioavailability of loperamide was found to be six-fold greater in P-gp-competent mice compared to P-gp-deficient mice at low doses, demonstrating that P-gp's efflux activity significantly reduces the extent of intestinal metabolism. nih.gov Such studies, along with the application of allometric scaling principles, are vital for understanding how pharmacokinetic parameters may differ across species. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| C28H36ClNO3 |

| Ivermectin |

| Loperamide |

| Loperamide hydrochloride |

| Loperamide oxide |

Advanced Analytical Methodologies for C28h36clno3 Research

Chromatographic Techniques for C28H36ClNO3 Analysis

Chromatographic techniques are fundamental for separating and quantifying Loperamide (B1203769) Hydrochloride in various matrices, from pharmaceutical formulations to biological samples. These methods provide the specificity and sensitivity required for accurate analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assay and purity evaluation of Loperamide Hydrochloride. sphinxsai.comajol.info Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. sphinxsai.com

Various RP-HPLC methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines for the estimation of Loperamide Hydrochloride in bulk and capsule dosage forms. sphinxsai.comarcjournals.org These methods are valued for their precision, accuracy, and rapidity. sphinxsai.com For instance, a validated method demonstrated linearity over a concentration range of 25 to 150 µg/mL with a mean recovery of 99.5%. sphinxsai.com Another study established a linear range of 0.2–4µg/ml. journalgrid.com

HPLC is also crucial for determining the drug's stability and analyzing it in the presence of its degradation products. researchgate.net Specific methods have been developed to separate Loperamide Hydrochloride from its acid degradation products, ensuring accurate quantification even in stability studies. researchgate.net The detection wavelength is typically set around 220-226 nm. sphinxsai.comajol.inforesearchgate.net

Table 1: Examples of HPLC Methods for Loperamide Hydrochloride Analysis

| Parameter | Method 1 sphinxsai.com | Method 2 researchgate.net | Method 3 arcjournals.org |

|---|---|---|---|

| Column | Zodiac C18 (150×4.6mm, 3µm) | ZORBAX Eclipse XDB C-18 | Inertsil-ODS 3V, C18 (100×4.6 mm, 5µ) |

| Mobile Phase | Tetrabutylammonium hydrogen sulphate buffer & Acetonitrile (B52724) (70:30 v/v) | 0.1% sodium-octansulphonate, 0.05% triethylamine, 0.1% ammonium (B1175870) hydroxide (B78521) in water:acetonitrile (45:55 v/v), pH 3.2 | Acetonitrile: buffer: 1M NaOH (390: 610: 0.5) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.5 mL/min |

| Detection (UV) | 220 nm | 226 nm | 224 nm |

| Retention Time | 3.65 min | Not Specified | Not Specified |

| Linearity Range | 25-150 µg/mL | 10-100 µg/mL | 50-150 µg/mL |

Gas Chromatography (GC) and Headspace Analysis for Volatile C28H36ClNO3 Applications

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), serves as an alternative method for the quantification of Loperamide. researchgate.netnih.gov Due to the low volatility of Loperamide Hydrochloride, its direct analysis by GC is less common than HPLC. However, GC-MS methods have been successfully developed for its determination in postmortem whole blood, offering a highly selective and specific approach. researchgate.netnih.gov

One validated GC-MS method for postmortem blood has a limit of detection (LOD) of 100 ng/mL and a linear calibration range of 100 to 1,000 ng/mL. researchgate.netnih.gov The method demonstrated good accuracy and precision, with no interference from commonly encountered analytes. researchgate.netnih.gov GC-MS is also used in basic screening to detect the presence of Loperamide and its primary metabolite, N-desmethyl-loperamide, in biological tissues. researchgate.net While not its primary application, headspace GC could theoretically be used to analyze residual solvents from the manufacturing process of the bulk drug substance.

Supercritical Fluid Chromatography (SFC) for Chiral Separations of C28H36ClNO3 Enantiomers

Loperamide Hydrochloride is an achiral molecule, meaning it does not exist as enantiomers. Therefore, chiral separation is not applicable to the parent compound itself.

However, Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. biomedres.us It is recognized as a form of column chromatography alongside GC and HPLC. biomedres.us SFC is particularly noted for its "green" credentials due to the reduced use of organic solvents compared to HPLC. biomedres.us While not used for chiral separation of Loperamide, SFC could theoretically be applied for the purification of Loperamide or the separation of its related impurities, potentially on a chiral stationary phase if any chiral impurities were present. The technique's ability to provide fast and efficient separations makes it a valuable tool in modern pharmaceutical analysis. biomedres.us

Capillary Electrophoresis (CE) for C28H36ClNO3 Separation and Characterization